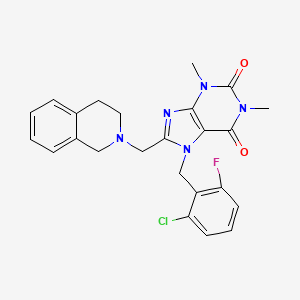

7-(2-chloro-6-fluorobenzyl)-8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-(2-chloro-6-fluorobenzyl)-8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C24H23ClFN5O2 and its molecular weight is 467.93. The purity is usually 95%.

BenchChem offers high-quality 7-(2-chloro-6-fluorobenzyl)-8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-chloro-6-fluorobenzyl)-8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Drug Discovery and Development

CCG-29088: has potential applications in the field of drug discovery. Its structure suggests that it could be used as a lead compound for the development of new therapeutics. The compound’s interactions with various biological targets can be studied using molecular modeling and simulations, which are part of the services offered by the Chemical Computing Group . This could lead to the identification of new drug candidates for diseases that currently have limited treatment options.

Molecular Simulations

The compound’s complex structure makes it a suitable candidate for molecular simulations. Researchers can use it to test new computational methods for predicting molecular behavior. This can enhance our understanding of molecular dynamics and contribute to the development of more accurate predictive models for biological systems .

Machine Learning in Chemistry

Machine learning algorithms can be trained using data derived from compounds like CCG-29088 to predict properties and activities of novel compounds. This can significantly speed up the process of identifying promising compounds for further research and development .

Computational Chemistry Education

CCG-29088: can be used as a case study in computational chemistry and biology education. Its structure provides a complex example for students to learn about molecular design and the computational tools used in modern chemistry .

Bioinformatics

In bioinformatics, CCG-29088 can be used to study protein-ligand interactions. Understanding how this compound binds to various proteins can provide insights into the mechanisms of action of potential drugs and help in the design of more effective therapeutic agents .

Cheminformatics

The compound can be included in chemical databases and used for cheminformatics research, such as structure-activity relationship (SAR) studies. This can help in the identification of structural features that are important for biological activity .

作用機序

Target of Action

CCG-29088, also known as F0634-0239, is a small-molecule inhibitor that primarily targets the RhoA transcriptional signaling pathway . The RhoA pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and proliferation .

Mode of Action

CCG-29088 acts downstream of Rho, blocking serum response element (SRE)-driven transcription stimulated by various proteins . It inhibits the transcriptional activation of the serum response factor (SRF), a critical factor for epithelial–mesenchymal transition (EMT) . The S-isomer of CCG-29088 exhibits higher inhibitory effects on the cellular events triggered by myocardin-related transcription factor A (MRTF-A) activation .

Biochemical Pathways

CCG-29088 specifically inhibits the Rho pathway-mediated signaling and activation of SRF transcription . It acts at or downstream of MLK1 and upstream of SRF . This inhibition disrupts the Rho signaling pathway, leading to the suppression of several pathological processes, including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .

Pharmacokinetics

Pharmacokinetics generally involves the processes of drug absorption, distribution, metabolism, and excretion . These processes affect the drug’s bioavailability, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect.

Result of Action

CCG-29088 has been shown to inhibit the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations . It also selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell lines . Moreover, it potently inhibits lysophosphatidic acid-induced DNA synthesis in PC-3 prostate cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound . These factors can include behaviors, nutrition, and chemicals and industrial pollutants . .

特性

IUPAC Name |

7-[(2-chloro-6-fluorophenyl)methyl]-8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23ClFN5O2/c1-28-22-21(23(32)29(2)24(28)33)31(13-17-18(25)8-5-9-19(17)26)20(27-22)14-30-11-10-15-6-3-4-7-16(15)12-30/h3-9H,10-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLKRYZOMNAGFFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC4=CC=CC=C4C3)CC5=C(C=CC=C5Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClFN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[(2-chloro-6-fluorophenyl)methyl]-8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethylpurine-2,6-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Ethyl-N-[2-[4-(oxan-4-ylamino)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2930419.png)

![2-((3,5-dimethylphenyl)(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-N-(3-methoxyphenyl)acetamide](/img/structure/B2930421.png)

![1-(3-Chloro-4-methoxyphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2930427.png)

![3-[1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2930431.png)

![N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-morpholinoacetamide](/img/structure/B2930432.png)

![N-(1-methyl-5-oxopyrrolidin-3-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2930435.png)

![1-((3-Fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2930436.png)